5-O-Benzyl-D-ribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

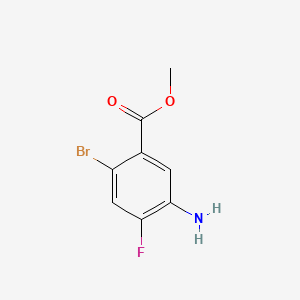

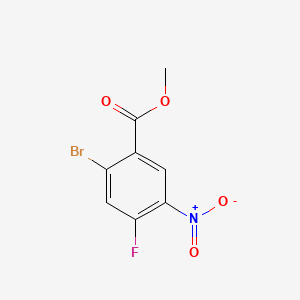

5-O-Benzyl-D-ribose is a chemical compound with the molecular formula C12H16O5 . It is a naturally occurring monosaccharide found in cells and particularly in the mitochondria, and is essential in energy production .

Synthesis Analysis

The synthesis of this compound involves a series of reactions including benzylation, tosylation, and acetylation . The synthesis process is complex and requires careful control of reaction conditions.Molecular Structure Analysis

The molecular structure of this compound is characterized by three defined stereocenters . The molecule has an average mass of 240.252 Da and a monoisotopic mass of 240.099777 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, one study reported the direct glycosylation of purine and pyrimidine nucleobases with unprotected D-ribose to provide β-pyranosyl nucleosides .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 446.4±40.0 °C at 760 mmHg, and a flash point of 172.4±20.8 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis of Derivatives : The synthesis of methyl 2-O-allyl- and 3-O-allyl-5-O-benzyl-β-D-ribofuranoside was studied, involving the conversion of D-ribose into methyl 5-O-benzyl-β-D-ribofuranoside and subsequent reactions (Desai, Gigg, & Gigg, 1996).

D-Ribose Biosynthesis : The characterization of D-ribose biosynthesis in Bacillus subtilis JY200, which is deficient in the transketolase gene, revealed insights into the mechanisms of D-ribose biosynthesis from xylose (Park, Choi, Bennett, & Seo, 2006).

Isotopic Labeling : Efficient synthesis of D-[5-13C]ribose from D-ribose and its conversion into [5′-13C]nucleosides was achieved, providing an approach for isotopic labeling in research (Sekine, Kawashima, & Ishido, 1996).

Antiviral Properties : Research into the synthesis and antiviral properties of E-5-(2-bromovinyl)-4′-thio-2′-deoxyuridine involved the use of benzyl 3,5-di-O-benzyl-2-deoxy-1,4-dithio-D-erythro-pentofuranoside, a derivative of 2-deoxy-D-ribose, indicating potential applications in antiviral drug development (Dyson, Coe, & Walker, 1991).

Fed-Batch Production for Biomaterials : The fed-batch production of D-ribose from sugar mixtures by transketolase-deficient Bacillus subtilis SPK1 was studied, highlighting the use of D-ribose as a key intermediate in the production of various biomaterials (Park, Kim, Park, Lee, & Seo, 2004).

Propiedades

IUPAC Name |

(2R,3R,4R)-2,3,4-trihydroxy-5-phenylmethoxypentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2/t10-,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERYXWDIUSMOF-TUAOUCFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703575 |

Source

|

| Record name | 5-O-Benzyl-D-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72369-89-2 |

Source

|

| Record name | 5-O-Benzyl-D-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)

![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)